molecular formula C14H18N2O B1667807 BRL 54443 CAS No. 57477-39-1

BRL 54443

Cat. No.: B1667807
CAS No.: 57477-39-1
M. Wt: 230.31 g/mol
InChI Key: WKNFADCGOAHBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRL 54443 is a synthetic organic compound with the chemical name 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol. It is known for its role as a selective agonist for the serotonin receptor subtypes 5-HT 1E and 5-HT 1F

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRL 54443 involves multiple steps, starting with the preparation of the indole core. The indole core is typically synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then functionalized to introduce the piperidine ring at the 3-position. This is achieved through a series of reactions, including alkylation and cyclization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions and efficient purification techniques to ensure the purity and consistency of the final product. The reaction conditions are carefully controlled to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

BRL 54443 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles and piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Profile

BRL 54443 exhibits significant selectivity for the 5-HT1E and 5-HT1F receptors, with pEC50 values of approximately 8.5 and 8.6, respectively. It shows over 30-fold selectivity against other serotonin and dopamine receptors, indicating its potential utility in targeted therapeutic applications.

Receptor pEC50 Value Selectivity
5-HT1E8.5High
5-HT1F8.6High
Other ReceptorsVaries (≥30-fold lower)Low

Neuroscience

This compound's role as a serotonin receptor agonist makes it valuable in neuroscience research, particularly in studies related to mood disorders and neuropharmacology. Its ability to selectively activate the 5-HT1E and 5-HT1F receptors allows researchers to explore their specific contributions to neurotransmission and behavior.

Case Study: Behavioral Effects in Rodents
In studies involving Sprague Dawley rats, administration of this compound at doses of 3 mg/kg and 5 mg/kg resulted in reduced locomotor activity, suggesting its potential influence on motor control and anxiety-related behaviors . The compound also stimulated sniffing behavior, indicating its effects on exploratory actions.

Cardiovascular Research

This compound has been shown to induce contraction in mouse aortic tissues via the activation of the 5-HT2A receptor pathway . This property is particularly useful for investigating the cardiovascular implications of serotonin signaling.

In Vitro Study: Mouse Aortic Contraction
The compound was tested for its ability to induce contractions in isolated mouse aorta preparations, revealing an EC50 value of approximately 6.52 for the activation of the 5-HT2A receptor pathway . This finding underscores its potential role in studying vascular responses to serotonergic signaling.

Molecular Biology

This compound's binding affinity for serotonin receptors makes it a useful tool in molecular biology for exploring receptor-ligand interactions and signaling pathways.

Structural Insights
Recent studies utilizing cryo-electron microscopy have provided insights into how this compound interacts with the receptor binding sites, highlighting critical amino acid residues that determine its selectivity . These findings are crucial for drug development aimed at creating selective agonists or antagonists for therapeutic use.

Mechanism of Action

Comparison with Similar Compounds

BRL 54443 is unique in its high selectivity for the 5-HT 1E and 5-HT 1F receptors compared to other serotonin receptor agonists. Similar compounds include:

This compound’s unique selectivity profile makes it a valuable tool for studying the specific roles of the 5-HT 1E and 5-HT 1F receptors in various physiological and pathological processes .

Biological Activity

BRL 54443 is a selective agonist for the serotonin receptor subtypes 5-HT1E and 5-HT1F, exhibiting significant biological activity that has been the subject of various studies. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and implications for research and therapeutic applications.

  • IUPAC Name : 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
  • CAS Number : 57477-39-1
  • Molar Mass : 230.311 g·mol1^{-1}

This compound acts primarily as an agonist at the 5-HT1E and 5-HT1F receptors. The potency of this compound is reflected in its pEC50 values, which are approximately 8.5 for the 5-HT1E receptor and 8.6 for the 5-HT1F receptor, indicating high affinity and effectiveness in activating these receptors .

Selectivity Profile

The compound demonstrates over a 30-fold selectivity for the 5-HT1E and 5-HT1F receptors compared to other serotonin and dopamine receptors, as shown in Table 1:

Receptor TypepKi Value
5-HT1E8.7
5-HT1F8.9
5-HT1A7.2
5-HT1B6.9
5-HT2A<6
D2<6

In Vitro Studies

This compound has been shown to induce significant biological responses in vitro, including:

  • Mouse Aortic Contraction : Induces contraction mediated by the 5-HT2A receptor with a pEC50 value of 6.52, indicating its role in vascular responses .

In Vivo Studies

Lightowler et al. (1998) investigated the effects of this compound on general behavior and seizure thresholds in rats. The findings suggested potential anxiolytic properties and implications for seizure management .

Case Studies and Research Findings

Recent studies have explored the role of this compound in various contexts:

  • Neuroprotection : Research indicates that this compound may interact with neurotrophic factors to promote neuroprotection in human neurons . This suggests a potential therapeutic avenue for neurodegenerative diseases.
  • Asthma Pathophysiology : Evidence points to serotonin's involvement in asthma, with this compound potentially modulating airway responses through its action on serotonin receptors .
  • Comparative Pharmacology : Studies comparing this compound's effects on chicken HTR1E receptors revealed differences in selectivity and efficacy between species, highlighting the need for careful consideration in preclinical models .

Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-3,8-10,15,17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNFADCGOAHBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206089
Record name BRL-54443
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57477-39-1
Record name 3-(1-Methyl-4-piperidinyl)-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57477-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BRL-54443
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRL-54443
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRL-54443
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2DH1CHI0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 5-methoxy-3-(1-methylpiperidin-4-yl)indole (2.30 g, 9.4 mmol) in 30 mL of 30% hydrobromic acid in acetic acid was heated in a sealed tube at 105° C. for 72 hours. The reaction mixture was cooled to room temperature and concentrated in vacuo. The residue was dissolved in water, and the pH was adjusted to about 13 with 5N aqueous sodium hydroxide. The mixture was concentrated in vacuo, and the residue was chromatographed on a silica gel column, eluting with 20% 2M ammonia in methanol/dichloromethane. After concentrating in vacuo, the residue was dissolved in methanol, charged with Dowex® 50X8-200 ion-exchange resin (25 g) and stirred overnight at room temperature. The mixture was filtered, and the resin was washed with water and methanol. The Dowex® resin was stirred overnight in 100 mL of 2M ammonia in methanol and filtered. The filtrate was concentrated in vacuo to provide 1.84 g (85%) of the title compound, which was used without further purification in Preparation 17. EA calculated for C13H17N3O: C, 67.53; H, 7.36; N, 18.18. Found: C, 67.24; H, 7.37; N, 18.38.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 5-benzyloxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (16.4 g, 51.5 mmol) and 5% palladium on carbon (4.0 g) in ethanol (125 mL) and tetrahydrofuran (125 mL) was hydrogenated with an initial hydrogen pressure of 60 psi (413 kPa) at ambient temperature for 16 h. The reaction mixture was filtered and concentrated under reduced pressure. The residue was crystallized from methanol and THF to give 6.06 g (51%) of the title compound as white crystals: mp=234-237° C.; MS(m/e): 230 (M+); Calculated for C14H18N2O: Calcd: C, 73.01; H, 7.88; N, 12.16. Found: C, 72.79; H, 8.17; N, 12.33.
Name
5-benzyloxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Synthesis routes and methods III

Procedure details

By a method similar to Preparation 20, using 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-hydroxy-1H-indole (1.25 g, 5.47 mmol) in dichloromethane (5 mL) trifluoroacetic acid (5 mL), triethylsilane (875 mL, 6.0 mmol) afforded 1.14 g (90%) of the title compound as a tan solid: mp=233-237° C.; 1H NMR (400 MHz, dmso-d6): 10.41 (br s, 1H), 8.52 (br s, 1H), 7.08 (d, 1H, J=8.0 Hz), 6.92 (d, 1H, J=2.0 Hz), 6.80 (d, 1H, J=2.0 Hz), 6.53 (dd, 1H, J=8.4, 2.0 Hz), 2.84 (br d, 2H, J=11.2 Hz), 2.63-2.50 (m, 1H), 2.19 (s, 3H), 2.08-1.97 (m, 2H), 1.85 (br d, 2H, J=12.0 Hz), 1.72-1.57 (m 2H); MS (ES+) m/e 231.0 (M+1).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
875 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BRL 54443
Reactant of Route 2
BRL 54443
Reactant of Route 3
BRL 54443
Reactant of Route 4
Reactant of Route 4
BRL 54443
Reactant of Route 5
BRL 54443
Reactant of Route 6
BRL 54443
Customer
Q & A

Q1: What is the primary mechanism of action of BRL 54443?

A: this compound acts as an agonist at the 5-HT1E and 5-HT1F receptors. [, ] This means it binds to these receptors and activates them, mimicking the effects of serotonin at these specific subtypes.

Q2: Does this compound interact with other serotonin receptor subtypes?

A: While this compound exhibits high selectivity for 5-HT1E and 5-HT1F receptors, studies suggest it may also interact with the 5-HT2A receptor. [] Interestingly, in the mouse aorta, the observed contraction induced by this compound was antagonized by ketanserin, a 5-HT2A receptor antagonist. This suggests the contraction might be mediated through 5-HT2A receptors, despite this compound's known affinity for 5-HT1E and 5-HT1F subtypes. [] Further research is needed to fully elucidate these interactions.

Q3: What are the potential downstream effects of this compound's interaction with serotonin receptors?

A: The specific downstream effects of this compound are dependent on the receptor subtype and the cell type or tissue involved. For instance, activation of 5-HT1D receptors by another agonist in a study led to inhibition of the mesenteric vasopressor outflow, suggesting a role in modulating sympathetic nervous system activity. [] More research is necessary to fully understand the downstream effects of this compound specifically mediated by 5-HT1E and 5-HT1F receptor activation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.